Benzyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

Description

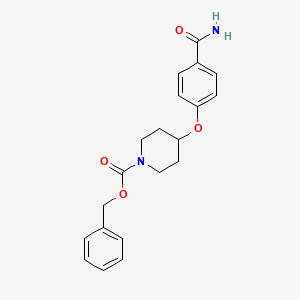

Benzyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate (CAS 1286274-93-8) is a piperidine-based compound featuring a benzyloxycarbonyl group at the 1-position and a 4-carbamoylphenoxy substituent at the 4-position of the piperidine ring. This structure confers unique physicochemical and pharmacological properties, making it a candidate for pharmaceutical intermediate applications.

Properties

Molecular Formula |

C20H22N2O4 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

benzyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate |

InChI |

InChI=1S/C20H22N2O4/c21-19(23)16-6-8-17(9-7-16)26-18-10-12-22(13-11-18)20(24)25-14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H2,21,23) |

InChI Key |

QSBGWKQMRPMUPF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1OC2=CC=C(C=C2)C(=O)N)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-(4-carbamoylphenoxy)piperidine, which is then reacted with benzyl chloroformate under basic conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl or piperidine derivatives.

Scientific Research Applications

Benzyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The table below highlights structurally related compounds and their distinguishing characteristics:

Structural and Functional Analysis

Carbamoylphenoxy vs. tert-Butyl Carbamate (CAS 192725-45-4)

- Synthetic Utility: The tert-butyl variant is more lipophilic, favoring reactions in non-polar solvents, whereas the benzyl-carbamoylphenoxy structure may be preferable for polar reaction systems.

Pyridinylmethyl Derivatives (CAS Not Provided)

- This could enhance binding affinity in receptor-targeted applications .

4-Fluorophenyl-4-hydroxy Derivative (CAS 19656-83-8)

- Metabolic Stability: The fluorine atom and hydroxyl group in this compound may reduce oxidative metabolism compared to the carbamoylphenoxy group, extending half-life in biological systems .

Bromomethyl Derivative (CAS 159275-17-9)

- Reactivity: The bromomethyl group enables nucleophilic substitution reactions, making it a versatile intermediate for further functionalization, unlike the carbamoylphenoxy group, which is less reactive .

Biological Activity

Benzyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 320.38 g/mol. The compound is characterized by a piperidine ring, which is substituted with a benzyl group and a carbamoylphenoxy moiety. This structural complexity contributes to its diverse biological activities.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:

- Antiviral Activity : Some analogues have shown micromolar activity against human coronaviruses and influenza viruses .

- Neuroactive Properties : Related compounds have been studied for their neuroactive effects, suggesting potential applications in treating neurological disorders.

- Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may interact with various biological targets, including:

- Protein Kinases : Inhibition or modulation of kinase activity could influence cell signaling pathways related to growth and apoptosis.

- Receptors : Binding to specific receptors may mediate its pharmacological effects, similar to other piperidine derivatives .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features and similarities:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate | 609781-33-1 | 0.80 | Contains tert-butyl group; similar activity |

| tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate | 333954-86-2 | 0.80 | Potential anti-inflammatory properties |

| Benzyl 4-hydroxypiperidine-1-carboxylate | 95798-23-5 | 0.77 | Studied for neuroactive properties |

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in various therapeutic areas:

- Antiviral Research : A study evaluated the antiviral activity of related piperidine compounds against SARS-CoV and other viruses, demonstrating that some derivatives can inhibit viral replication through interactions with viral proteins .

- Neuropharmacology : Research on the neuroactive properties of piperidine derivatives has shown promise in modulating neurotransmitter systems, indicating potential for treating conditions such as depression and anxiety disorders .

- Inflammation Studies : Investigations into the anti-inflammatory effects of related compounds revealed mechanisms involving cytokine modulation and inhibition of inflammatory pathways, supporting further exploration into their therapeutic use in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.